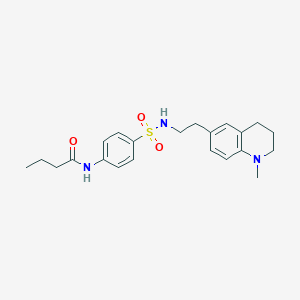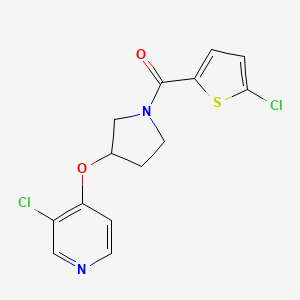
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a chloropyridinyl group and a chlorothiophenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a pyrrolidine ring as a starting point . The pyrrolidine ring can be functionalized with various groups to achieve the desired properties . The synthesis process often involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a chloropyridinyl group and a chlorothiophenyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The chloropyridinyl and chlorothiophenyl groups are aromatic rings with chlorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, chloropyridinyl group, and chlorothiophenyl group in the molecule can potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the pyrrolidine ring, chloropyridinyl group, and chlorothiophenyl group can influence its properties .Scientific Research Applications
Synthesis and Structural Analysis
- Crystal and Molecular Structure Analysis : A study on a similar compound, detailing its synthesis, spectroscopic characterization, and crystal structure analysis, provides insights into molecular interactions, which are fundamental for understanding the compound's reactivity and potential applications in material science or as a precursor for further chemical modifications (Lakshminarayana et al., 2009).
- Synthesis of Methoxylated Pyrrolin-2-ones : Research on the rearrangement of chlorinated pyrrolidin-2-ones to produce methoxylated 3-pyrrolin-2-ones suggests utility in the preparation of agrochemicals or medicinal compounds, indicating a potential route for the synthesis of related compounds with agricultural or pharmaceutical applications (Ghelfi et al., 2003).
Potential Applications
- Medicinal Chemistry : The rearrangement of chlorinated pyrrolidin-2-ones demonstrates the synthesis of structures potentially useful in medicinal chemistry. This suggests that our compound of interest could serve as a building block for developing pharmaceuticals, given its structural similarity to the compounds studied (Ghelfi et al., 2003).
- Organocatalytic Synthesis : Research on organocatalytic synthesis that leads to high enantiopurity and structural diversity in spiro[pyrrolidin-3,3'-oxindoles] underlines the importance of pyrrolidin-based structures in synthesizing biologically active compounds. This implies the compound might be amenable to similar synthetic strategies for creating bioactive molecules (Chen et al., 2009).
Future Directions
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone and similar compounds could be further studied for their potential applications in various fields, such as medicinal chemistry . Future research could focus on optimizing the synthesis process, studying the mechanism of action, and evaluating the safety and efficacy of these compounds .
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-7-17-5-3-11(10)20-9-4-6-18(8-9)14(19)12-1-2-13(16)21-12/h1-3,5,7,9H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGNJXQDHQWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2594743.png)
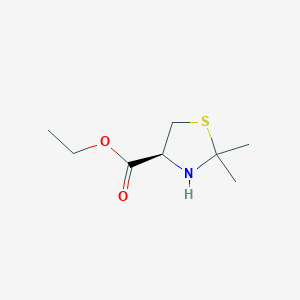

![1-[(4-methylphenyl)methyl]-N-(4-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2594749.png)
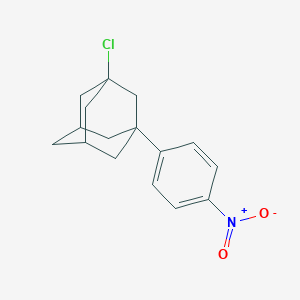

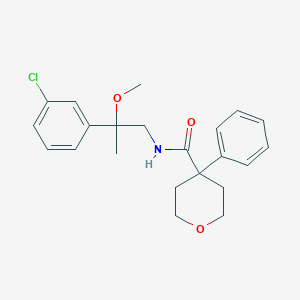
![2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2594759.png)
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)

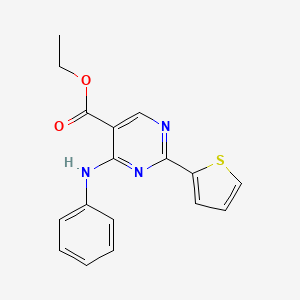
![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)
